molecular formula C8H4ClFN2 B097039 4-Chloro-6-fluoroquinazoline CAS No. 16499-61-9

4-Chloro-6-fluoroquinazoline

Cat. No. B097039
CAS RN: 16499-61-9
M. Wt: 182.58 g/mol
InChI Key: XIKGISGZFBCGDW-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinazoline is a research chemical . It has a molecular formula of C8H4ClFN2 and an average mass of 182.582 Da .


Synthesis Analysis

The synthesis of 4-Chloro-6-fluoroquinazoline involves heating a mixture of compound 3 in phosphorus oxychloride and phosphorous pentachloride on a water bath for 2 hours . The reaction mixture is then cooled and poured slowly onto crushed ice. The resulting precipitate is filtered off, washed with water, dried, and purified by column chromatography with hexanes/ethyl acetate .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoroquinazoline is represented by the formula C8H4ClFN2 . The monoisotopic mass is 182.004700 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-fluoroquinazoline are typically carried out in isopropyl alcohol . For instance, a solution of 4-chloro-6-fluoroquinazoline and 1,2,3,4-tetrahydronaphthalen-2-amine in isopropyl alcohol is heated to 60°C under nitrogen for 16 hours .

Scientific Research Applications

Chemical Synthesis

4-Chloro-6-fluoroquinazoline is used in various areas of research including chemical synthesis . It serves as a building block in the synthesis of more complex chemical compounds .

Medicinal Chemistry

Quinazoline derivatives, such as 4-Chloro-6-fluoroquinazoline, have drawn immense attention due to their significant biological activities . They are considered potential bioactive scaffolds in medicinal chemistry .

Antifungal Applications

Quinazoline derivatives have been reported to show antifungal activities . This makes 4-Chloro-6-fluoroquinazoline a potential candidate for the development of new antifungal drugs .

Anticancer Applications

Quinazoline derivatives are known for their anticancer properties . Therefore, 4-Chloro-6-fluoroquinazoline could be used in the development of novel anticancer drugs .

Anti-inflammatory Applications

Quinazoline derivatives also exhibit anti-inflammatory activities . This suggests that 4-Chloro-6-fluoroquinazoline could be explored for its potential use in anti-inflammatory drugs .

Antibacterial Applications

Quinazoline derivatives have been reported to show antibacterial activities . This implies that 4-Chloro-6-fluoroquinazoline could be a potential candidate for the development of new antibacterial drugs .

Antioxidant Applications

Quinazoline derivatives are known for their antioxidant properties . This suggests that 4-Chloro-6-fluoroquinazoline could be used in the development of novel antioxidant drugs .

Photophysical Properties

4-Chloro-6-fluoroquinazoline can be used in the study of photophysical properties of quinazoline derivatives . This can lead to the development of novel materials with unique optical properties .

Safety And Hazards

4-Chloro-6-fluoroquinazoline is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloro-6-fluoroquinazoline are not mentioned in the search results, the compound’s potential pharmacological activities suggest it could be further explored in the development of new drugs or drug candidates .

properties

IUPAC Name

4-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGISGZFBCGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516730
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoroquinazoline

CAS RN

16499-61-9
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Fluoro-3,4-dihydroquinazolin-4-one (1.0 g) was suspended in a mixture of thionyl chloride (10 ml) and DMF (1to 2 drops). The mixture was heated to reflux for 2 to 3 hours and allowed to cool. Solvent was removed by evaporation and the residue was dried under vacuum to give 4-chloro-6-fluoroquinazoline which was used without further purification.
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Synthesis routes and methods II

Procedure details

Preparation D2, Step 2: 6-fluoroquinazolin-4-ol (1.00 g, 6.09 mmol, 1 eq.), phosphorus oxychloride (3.41 mL, 36.6 mmol, 6 eq.) and triethylamine (5.09 mL, 36.6 mmol, 6 eq.) were mixed at room temperature and then refluxed for 2 hours. Worked up by stripping 3 times from methylene chloride. The residue was dissolved in methylene chloride (25 mL) and rinsed 3 times with saturated sodium bicarbonate (25 mL) and 1× with brine (25 mL). The organic layer was dried (sodium sulfate) and stripped to give a crude oil. Purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate. Obtained 4-chloro-6-fluoroquinazoline (0.96 g) as a tan solid. Yield=86%. LCMS detects (M+H)+=183.16.
[Compound]
Name
D2
Quantity
0 (± 1) mol
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1 g
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3.41 mL
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5.09 mL
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25 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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